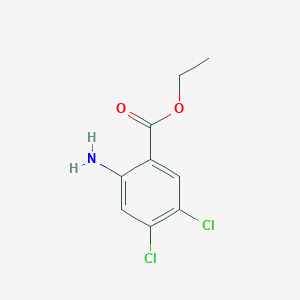

Ethyl 2-amino-4,5-dichlorobenzoate

説明

Overview of Benzoate (B1203000) Ester Chemistry and Research Significance

Benzoate esters are a class of organic compounds derived from benzoic acid. wikipedia.org They are characterized by a benzoate group attached to an alkyl or aryl group via an ester linkage. chemicalbook.comontosight.ai The synthesis of these esters is commonly achieved through the Fischer esterification process, which involves reacting benzoic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. chemicalbook.comfiveable.me This reaction is reversible, and techniques like the removal of water are often employed to drive the reaction toward the formation of the ester product. chemicalbook.com Another method for preparing benzoate esters is through the transesterification of other benzoates, like methyl benzoate, with higher alcohols. acs.org

The significance of benzoate esters in chemical research is extensive, stemming from their versatile applications across multiple industries. chemicalbook.com They are frequently used as intermediates in the synthesis of more complex molecules, including fine chemicals and active pharmaceutical ingredients. chemicalbook.comontosight.ai The aromatic nature of the benzoate group, combined with the properties of the ester functional group, influences the compound's reactivity and solubility, making them valuable in both laboratory research and industrial-scale production. chemicalbook.com Furthermore, many benzoate esters occur naturally in plants and contribute to their fragrance, leading to their use in the perfume and food industries. wikipedia.orgchemicalbook.com Their wide-ranging utility ensures they remain a subject of interest for innovations in synthesis and application strategies. chemicalbook.com

Contextualization of Halogenated Benzoate Derivatives in Chemical Research

Halogenated compounds are organic molecules where one or more hydrogen atoms have been substituted by a halogen, such as chlorine, bromine, or fluorine. scbt.com In the context of benzoate esters, the introduction of halogen atoms onto the benzene (B151609) ring creates halogenated benzoate derivatives. These compounds are of significant interest in research due to the profound effect that halogens have on the molecule's chemical and physical properties. scbt.comresearchgate.net

The presence of halogens can significantly alter the electronic nature of the aromatic ring, which in turn influences the molecule's reactivity in chemical transformations. scbt.com This makes halogenated benzoates valuable as intermediates in organic synthesis. scbt.com Moreover, halogenation has been shown to enhance the biological activity of certain compounds. For instance, research has demonstrated that the addition of a halogenated benzoyl group to a parent molecule can increase its anti-fungal properties. nih.gov Specifically, derivatives like 3-bromo- (B131339) and 2,4-dichlorobenzoates have exhibited potent activity against certain fungal strains. nih.gov The study of halogenated aromatics is also crucial for environmental science, as it aids in understanding the behavior and degradation of persistent environmental toxicants. scbt.comnih.gov

Importance of the Amino and Dichloro Substituents in Ethyl 2-amino-4,5-dichlorobenzoate for Academic Inquiry

The specific structure of this compound, with its amino group and two chlorine atoms, presents a compelling case for academic inquiry. The effects of these substituents on the benzene ring are distinct and, in some ways, opposing, creating a molecule with unique electronic characteristics.

Substituents on a benzene ring influence its reactivity towards electrophilic aromatic substitution. lumenlearning.com The amino group (-NH2) is a powerful activating group. lumenlearning.comscispace.com It has a lone pair of electrons on the nitrogen atom that can be donated into the aromatic ring through resonance (a p-π conjugation effect). lumenlearning.comlibretexts.org This donation increases the electron density of the ring, making it more nucleophilic and thus more reactive toward electrophiles. lumenlearning.com

Conversely, the chlorine atoms are generally considered deactivating groups. lumenlearning.com Due to their high electronegativity, they pull electron density away from the benzene ring through the sigma bonds (an inductive effect), which deactivates the ring toward electrophilic attack. libretexts.org The interplay between the electron-donating resonance effect of the amino group and the electron-withdrawing inductive effect of the two chloro substituents makes this compound a molecule of significant interest for studying reaction mechanisms and substituent effects in organic chemistry. lumenlearning.comlibretexts.org This unique electronic profile influences its chemical reactivity and its potential as a building block for more complex chemical structures.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2-amino-4,5-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSGBGFAINYTPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695413 | |

| Record name | Ethyl 2-amino-4,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108668-25-2 | |

| Record name | Ethyl 2-amino-4,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Ethyl 2 Amino 4,5 Dichlorobenzoate

Synthetic Routes to Ethyl 2-amino-4,5-dichlorobenzoate

The synthesis of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid precursor.

Esterification Reactions involving 2-amino-4,5-dichlorobenzoic acid and Ethanol (B145695)

The principal method for synthesizing this compound is the Fischer esterification of 2-amino-4,5-dichlorobenzoic acid with ethanol. pearson.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is carried out under reflux conditions. The process involves heating the reaction mixture to its boiling point and condensing the vapors back into the reaction vessel to drive the equilibrium towards the formation of the ester.

The general chemical equation for this reaction is:

C₇H₅Cl₂NO₂ (2-amino-4,5-dichlorobenzoic acid) + C₂H₅OH (Ethanol) ⇌ C₉H₉Cl₂NO₂ (this compound) + H₂O

The presence of the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of ethanol. pearson.com

Modifications and Optimization of Established Synthesis Protocols

To enhance the efficiency of the synthesis of this compound and related compounds, various modifications and optimization strategies can be employed. These strategies often focus on improving reaction rates, yields, and purity.

Key optimization parameters include:

Solvent Selection: The choice of solvent can significantly impact reaction outcomes. For instance, in related syntheses of hydrazide intermediates, polar aprotic solvents like DMSO have been shown to increase reaction rates.

Temperature Control: Maintaining optimal reaction temperatures, often under reflux, is crucial for ensuring the completion of the cyclization and other reaction steps.

Crystallization Techniques: The method of crystallization can affect the purity and final yield of the product. Slow crystallization, for example, by using water-ethanol mixtures, has been reported to improve both yield and purity, with yields reaching up to 65-78% in some cases.

Alternative Synthetic Strategies for Structural Analogs and Precursors

The synthesis of structural analogs and precursors of this compound is essential for exploring structure-activity relationships and developing new chemical entities.

The synthesis of derivatives of 2-amino-4,5-dichlorobenzoic acid serves as a foundational step for producing a variety of related compounds. These derivatives can be prepared through various synthetic transformations. For example, the amino group can undergo acylation reactions. In one instance, the acylation of a similar amino-ester, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, with chloroacetyl chloride in the presence of triethylamine (B128534) (Et3N) in dichloromethane (B109758) (DCM) afforded the corresponding acylated ester. mdpi.com Such reactions highlight the potential for modifying the amino group of 2-amino-4,5-dichlorobenzoic acid to create a diverse range of derivatives.

The synthesis of other dichlorobenzoate esters provides insight into the broader class of compounds to which this compound belongs.

Ethyl 2,5-dichlorobenzoate: This compound is synthesized from 2,5-dichlorobenzoic acid and ethanol. chembk.comtcichemicals.com 2,5-Dichlorobenzoic acid itself can be produced by reacting p-dichlorobenzene with phosgene (B1210022) to form 2,5-dichlorobenzoyl chloride, which is then hydrolyzed. chemicalbook.com

Ethyl 2,4-dichlorobenzoate: This ester is a valuable intermediate, notably in the synthesis of the fungicide Pyrifenox. innospk.com It is a white to off-white powder with a high purity of ≥98.0%. innospk.com

A comparison of the physical and chemical properties of these related esters is provided in the table below.

| Property | Ethyl 2,5-dichlorobenzoate | Ethyl 2,4-dichlorobenzoate |

| CAS Number | 35112-27-7 chembk.com | 56882-52-1 innospk.com |

| Molecular Formula | C₉H₈Cl₂O₂ chembk.com | C₉H₈Cl₂O₂ innospk.com |

| Molecular Weight | 219.06 g/mol chembk.com | 219.065 g/mol innospk.com |

| Boiling Point | 270-271 °C chembk.com | 272.8 °C at 760 mmHg innospk.com |

| Density | 1.31 g/cm³ chembk.com | 1.305 g/cm³ innospk.com |

| Refractive Index | 1.5360 chembk.com | 1.537 innospk.com |

| Flash Point | 270-271 °C chembk.com | 111.8 °C innospk.com |

Data sourced from multiple chemical suppliers and databases. chembk.comtcichemicals.cominnospk.comchemeo.comscbt.comchemicalbook.comchemicalbook.comcalpaclab.com

The methyl ester analog, Mthis compound, can also be synthesized. nih.gov A general method for preparing similar methyl esters involves dissolving the corresponding carboxylic acid in methanol (B129727) and bubbling hydrogen chloride gas through the solution until the solid dissolves completely. prepchem.com The mixture is then stirred overnight, after which the solvent is removed. prepchem.com This method can be applied to 2-amino-4,5-dichlorobenzoic acid to yield its methyl ester.

Mechanistic Investigations of Synthetic Reactions

Understanding the underlying mechanisms of these synthetic routes is crucial for optimizing reaction conditions and improving yields. The Fischer esterification, being the most direct pathway, has a well-documented multi-step mechanism.

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid (2-amino-4,5-dichlorobenzoic acid) by the acid catalyst. researchgate.netbyjus.com This initial step increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. researchgate.net

The mechanism proceeds through the following key steps:

Protonation: The carbonyl oxygen of 2-amino-4,5-dichlorobenzoic acid is protonated by the acid catalyst (e.g., H₂SO₄), forming a resonance-stabilized cation. byjus.com

Nucleophilic Attack: A lone pair of electrons from the hydroxyl oxygen of ethanol attacks the now highly electrophilic carbonyl carbon. byjus.com This forms a tetrahedral intermediate, specifically an oxonium ion. byjus.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate. byjus.com This step converts a poor leaving group (-OH) into a good leaving group (H₂O).

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water. byjus.com This results in a protonated ester.

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final product, this compound, and regenerate the acid catalyst. byjus.com

Kinetic Studies of Esterification and Amine Functionalization

While specific kinetic data for the synthesis of this compound is not extensively detailed in the available literature, the kinetics of the Fischer esterification are well-understood from studies of analogous compounds like p-aminobenzoic acid (PABA) and acetic acid. researchgate.netmasterorganicchemistry.com The reaction is reversible, meaning the rate of the forward reaction (esterification) and the reverse reaction (hydrolysis) eventually reach equilibrium. masterorganicchemistry.com

The rate of ester formation is influenced by several factors, including the structure of the carboxylic acid and the alcohol, temperature, and the concentration of reactants. chembam.com According to Le Chatelier's Principle, the equilibrium can be shifted to favor the product side by either removing water as it forms or by using a large excess of one of the reactants. byjus.com Studies on the esterification of acetic acid with ethanol have shown that increasing the molar ratio of the alcohol significantly improves the final yield of the ester. masterorganicchemistry.com

| Molar Ratio (Ethanol:Acetic Acid) | Ester Yield at Equilibrium (%) |

|---|---|

| 1:1 | 65% |

| 10:1 | 97% |

| 100:1 | 99% |

This data illustrates that using ethanol in large excess can drive the reaction almost to completion, a principle directly applicable to the synthesis of this compound.

Exploration of Catalytic Systems and Their Influence on Reaction Mechanisms

The choice of catalyst is critical in the synthesis of this compound as it dictates the reaction pathway and efficiency. For the Fischer esterification route, strong Brønsted acids are the conventional choice.

Sulfuric Acid (H₂SO₄): This is a commonly used strong acid catalyst for Fischer esterification. researchgate.net It efficiently protonates the carbonyl group of the carboxylic acid, thereby activating it for nucleophilic attack by ethanol, as detailed in the mechanism above. researchgate.net

Dry Hydrogen Chloride (HCl): Dry HCl gas is another effective acid catalyst that functions similarly to sulfuric acid. youtube.com

Lewis Acids: In some related syntheses, Lewis acids like ferric chloride (FeCl₃) have been used to catalyze reactions involving ester functionalities, suggesting their potential applicability. mdpi.com Lewis acids activate the carbonyl group by coordinating to the carbonyl oxygen.

For the reductive amination pathway, different catalytic systems are required.

Indium/Ammonium Chloride: This system provides a method for the selective reduction of aromatic nitro groups in aqueous solutions. orgsyn.org The indium metal acts as the reducing agent in this process.

The catalyst's role is to provide a lower energy pathway for the reaction, thereby increasing the reaction rate without being consumed in the process.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment can be made.

¹³C NMR Spectral Analysis and Chemical Shift Assignments

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For Ethyl 2-amino-4,5-dichlorobenzoate, nine distinct signals are expected.

The most downfield signal corresponds to the carbonyl carbon (C=O) of the ester group due to its direct bond with two oxygen atoms. The aromatic carbons appear in the typical range of 110-150 ppm. The carbons directly attached to the chlorine atoms (C-4, C-5) and the amino group (C-2) are significantly influenced by these substituents. The remaining aromatic carbons (C-1, C-3, C-6) also show distinct shifts. The two carbons of the ethyl group appear in the upfield region of the spectrum.

Predicted ¹³C NMR Chemical Shift Assignments:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester Carbonyl) | ~167 |

| C-2 (Ar-NH₂) | ~148 |

| C-4 (Ar-Cl) | ~129 |

| C-5 (Ar-Cl) | ~125 |

| C-6 (Ar-H) | ~133 |

| C-3 (Ar-H) | ~115 |

| C-1 (Ar-COOEt) | ~112 |

| -OCH₂CH₃ (Methylene) | ~61 |

| -OCH₂CH₃ (Methyl) | ~14 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously confirming the complex structure of substituted aromatics. youtube.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key cross-peak would be observed between the methylene (B1212753) quartet (~4.3 ppm) and the methyl triplet (~1.3 ppm) of the ethyl group, confirming their connectivity. sdsu.edu The absence of other cross-peaks for the aromatic signals would confirm they are isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. columbia.edu It would definitively link the proton signals to their corresponding carbon signals as listed in the tables above. For example, the aromatic proton at ~7.8 ppm would show a correlation to the carbon at ~133 ppm (C-6), and the methylene protons at ~4.3 ppm would correlate with the carbon at ~61 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. columbia.edu Key HMBC correlations would include:

A correlation from the methylene protons (~4.3 ppm) to the carbonyl carbon (~167 ppm), confirming the ethyl ester fragment.

Correlations from the aromatic proton H-6 (~7.8 ppm) to carbons C-2, C-4, and the carbonyl carbon, confirming its position.

Correlations from the aromatic proton H-3 (~6.8 ppm) to carbons C-1 and C-5, confirming its placement.

Correlations from the amino protons (~5.0 ppm) to carbons C-2 and C-3.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Vibrational Band Assignments from FT-IR Spectra

The FT-IR spectrum of this compound would display several characteristic absorption bands. The data from related aminobenzoic acid derivatives suggest the following assignments. nist.gov

Predicted FT-IR Vibrational Band Assignments:

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3450 - 3300 | N-H stretching | Two bands (asymmetric and symmetric) for the primary amine. |

| 3100 - 3000 | Aromatic C-H stretching | Signals for C-H bonds on the benzene (B151609) ring. |

| 2980 - 2850 | Aliphatic C-H stretching | Signals for C-H bonds in the ethyl group. |

| ~1710 | C=O stretching | Strong, sharp absorption characteristic of the ester carbonyl. |

| ~1620 | N-H bending (scissoring) | Deformation vibration of the amino group. |

| 1600 - 1450 | C=C stretching | Aromatic ring skeletal vibrations. |

| ~1250 | Asymmetric C-O-C stretching | Ester C-O bond vibration. |

| ~1100 | Symmetric C-O-C stretching | Ester C-O bond vibration. |

| 800 - 600 | C-Cl stretching | Characteristic vibrations for carbon-chlorine bonds. |

Analysis of Raman Spectra and Correlation with Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. Vibrations that cause a significant change in polarizability are Raman active.

In this compound, the symmetric vibrations of the aromatic ring and the C-Cl bonds are expected to produce strong signals in the Raman spectrum. In contrast, the highly polar C=O stretching vibration, which is very strong in the IR spectrum, would be weaker in the Raman spectrum. The N-H stretching vibrations are typically weak in Raman as well.

Predicted Raman Spectral Band Assignments:

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H stretching | Medium to Strong |

| 2980 - 2850 | Aliphatic C-H stretching | Medium to Strong |

| ~1600 | Aromatic ring breathing | Strong |

| ~1710 | C=O stretching | Weak |

| 800 - 600 | C-Cl stretching | Strong |

Comparative Analysis of Experimental and Theoretically Computed Vibrational Frequencies

The vibrational characteristics of this compound and related compounds have been extensively studied using a combination of experimental techniques, such as Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectroscopy, and theoretical calculations, primarily employing density functional theory (DFT). nih.govresearchgate.netnih.gov This dual approach allows for a more accurate and detailed assignment of the observed vibrational modes. nih.gov

Theoretical calculations are typically performed using methods like B3LYP with various basis sets (e.g., 6-31+G(d,p), 6-311+G(d,p)) to optimize the molecular geometry and calculate harmonic vibrational frequencies. nih.govresearchgate.net It is a common practice to scale the theoretically computed wavenumbers to correct for anharmonicity and other systematic errors inherent in the computational methods. nih.gov This scaling procedure significantly improves the agreement between the calculated and experimental spectra. nih.gov

For instance, in studies of similar aminobenzoic acid derivatives, a good correlation between the experimental and scaled theoretical vibrational frequencies has been consistently observed. nih.govnih.gov The detailed assignments of the vibrational modes are often based on the total energy distribution (TED) analysis, which provides a quantitative measure of the contribution of each internal coordinate to a particular normal mode. nih.gov This allows for a precise understanding of the nature of the vibrations, such as stretching, bending, and torsional modes of the various functional groups within the molecule.

The FT-IR and FT-Raman spectra of related aminobenzoic acids have been recorded in the solid phase, providing valuable experimental data for comparison with theoretical results. nih.gov For example, the vibrational spectra of 2-amino-4,5-difluorobenzoic acid were analyzed, and the scaled theoretical wavenumbers showed very good agreement with the experimental values. nih.gov Similarly, a detailed vibrational analysis of methyl 2,5-dichlorobenzoate, which shares structural similarities, has been performed, further aiding in the interpretation of the spectra of related compounds. nih.gov

The table below presents a representative comparison of experimental and calculated vibrational frequencies for key functional groups in molecules structurally related to this compound.

Table 1: Comparative Vibrational Frequencies (cm⁻¹) for Related Compounds

| Functional Group | Vibrational Mode | Experimental (FT-IR) | Experimental (FT-Raman) | Calculated (DFT) |

|---|---|---|---|---|

| Amino (NH₂) | Asymmetric Stretching | ~3400 | ~3400 | Scaled values show good agreement |

| Symmetric Stretching | ~3300 | ~3300 | Scaled values show good agreement | |

| Carbonyl (C=O) | Stretching | 1680-1730 researchgate.netscialert.net | - | Scaled values show good agreement |

| C-Cl | Stretching | - | - | Calculated values aid in assignment |

| Aromatic C-H | Stretching | ~3100 | ~3100 | Scaled values show good agreement |

This comparative analysis is crucial for the complete and accurate structural elucidation of this compound, providing a deeper understanding of its molecular structure and bonding characteristics.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of this compound and its analogs are investigated using Ultraviolet-Visible (UV-Vis) spectroscopy, with theoretical support from Time-Dependent Density Functional Theory (TD-DFT) calculations. researchgate.netresearchgate.net These studies provide insights into the electronic transitions occurring within the molecule upon absorption of UV-Vis light. ekb.eg

Experimental UV-Vis spectra of similar compounds, such as ethyl 4-aminobenzoate (B8803810), have been recorded in various solvents, revealing characteristic absorption bands. researchgate.net The presence of chromophoric groups like the benzene ring, amino group, and carbonyl group gives rise to electronic transitions, primarily of the π → π* and n → π* types. ekb.eg

TD-DFT calculations are employed to predict the electronic absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions. researchgate.net These calculations often show good agreement with experimental data and help in assigning the observed absorption bands to specific electronic excitations. nih.gov For example, the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can reveal that the electronic transitions correspond to charge transfer within the molecule. researchgate.net

In related compounds, the absorption spectra are influenced by the substituents on the benzene ring. ekb.eg The amino and chloro substituents in this compound are expected to cause shifts in the absorption maxima compared to unsubstituted ethyl benzoate (B1203000).

Table 2: Experimental and Theoretical UV-Vis Absorption Data for Related Aminobenzoate Compounds

| Compound | Solvent | Experimental λmax (nm) | Theoretical λmax (nm) (Method) | Major Electronic Transition |

|---|---|---|---|---|

| Ethyl 4-aminobenzoate researchgate.net | Water | ~310 | - | π → π* |

| 2-amino-5-trifluoromethyl-1,3,4-thiadiazole nih.gov | Various | - | Calculated values in good agreement with experiment | HOMO → LUMO |

| 3-(2,4-Dichloro-phenyl)-1-pyridin-3-yl-propenone researchgate.net | DMSO | - | Calculated using TD-DFT | - |

The polarity of the solvent can significantly influence the position and intensity of the absorption bands in the UV-Vis spectrum of a compound. ekb.egresearchgate.net This phenomenon, known as solvatochromism, arises from the differential solvation of the ground and excited states of the molecule. scribd.com The interactions between the solute and solvent molecules can lead to either a bathochromic (red) shift or a hypsochromic (blue) shift in the absorption maximum. scribd.combiointerfaceresearch.com

For aminoazobenzene dyes, which also contain an amino group attached to an aromatic system, a bathochromic shift is observed in solvents with higher polarity and hydrogen bond accepting ability. researchgate.net This indicates a stabilization of the excited state relative to the ground state. scribd.com The solvent effect on the UV-visible absorption spectra of various dyes has been extensively studied, and it has been found that a multi-parameter approach, such as the Kamlet-Taft linear solvation energy relationship, can be used to analyze the solvent-solute interactions. researchgate.net

Theoretical models, such as the Polarizable Continuum Model (PCM), are often used in conjunction with TD-DFT calculations to simulate the effect of the solvent on the electronic spectra. scribd.com The PCM model treats the solvent as a continuous dielectric medium, which allows for the calculation of the electronic properties of the molecule in a solvated environment. These theoretical studies have shown good correlation with experimental observations for various compounds. derpharmachemica.com

The study of solvent effects on the UV-Vis spectrum of this compound can provide valuable information about its electronic structure and its interactions with different solvent environments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through the analysis of their fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

For this compound, the expected molecular weight is 234.08 g/mol . parchem.com The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of two chlorine atoms, the molecular ion peak would be accompanied by characteristic isotopic peaks (M+2 and M+4) with specific intensity ratios, which is a definitive indicator of the number of chlorine atoms in the molecule.

The fragmentation of the molecular ion upon electron impact or other ionization methods provides structural information. The fragmentation pathways are influenced by the functional groups present in the molecule. For this compound, likely fragmentation patterns would involve the loss of the ethyl group (C₂H₅), the ethoxy group (OC₂H₅), or carbon monoxide (CO) from the ester functionality. Fragmentation can also occur at the C-Cl bonds and the amino group.

Analysis of the fragmentation patterns of related compounds can provide a basis for interpreting the mass spectrum of this compound.

In-depth Crystallographic and Intermolecular Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature and crystallographic databases reveals a notable absence of detailed structural studies for the chemical compound this compound. Despite its availability from chemical suppliers and its potential as a building block in synthetic chemistry, its three-dimensional structure at the atomic level, as determined by single-crystal X-ray diffraction, does not appear to have been published.

This lack of crystallographic data prevents a detailed discussion of its crystal system, space group, and the precise arrangement of its molecules in the solid state. Consequently, critical information regarding its molecular conformation, including the planarity of the benzene ring and the orientation of the amino and ethyl ester substituents, remains unconfirmed by experimental analysis.

Furthermore, the absence of a determined crystal structure makes it impossible to provide a quantitative analysis of the intermolecular forces that govern its supramolecular assembly. Key parameters such as bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's geometry and potential reactivity, are not available in the public domain.

Similarly, a definitive characterization of the hydrogen bonding networks, which are anticipated to involve the amino group and the ester oxygen atoms (such as N—H⋯O interactions), cannot be described. The intricate details of how these molecules connect to form larger architectures in the crystal lattice are unknown. Advanced computational techniques, such as Hirshfeld surface analysis, which are used to quantify various intermolecular contacts and provide insights into the nature and propensity of crystal packing, are also contingent on the availability of primary crystallographic data.

While information on related compounds with similar structural motifs exists, a direct and accurate crystallographic analysis focused solely on this compound is not currently available in scientific literature. Such a study would be invaluable for a complete understanding of its solid-state properties and for the rational design of new materials.

Crystallographic Analysis and Intermolecular Interactions

Polymorphism and Solid-State Characteristics

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism is particularly critical in the pharmaceutical industry, as different polymorphs of an active pharmaceutical ingredient can have different bioavailabilities.

There is no specific information in the current literature regarding the polymorphism of Ethyl 2-amino-4,5-dichlorobenzoate. However, the phenomenon is well-documented for related compounds, such as aminobenzoic acids. For example, p-aminobenzoic acid (PABA) is known to exist in at least four polymorphic forms (α, β, γ, and δ), each with a unique crystal packing and thermodynamic stability profile core.ac.ukrsc.orgmanchester.ac.ukresearchgate.net. The different polymorphs of PABA can be obtained under different crystallization conditions, such as solvent choice and temperature researchgate.net. The existence of polymorphism in aminobenzoic acid isomers suggests that this compound may also exhibit this phenomenon acs.org. The conformational flexibility of the ethyl ester group, combined with the potential for different hydrogen bonding and π-π stacking arrangements, creates a landscape where multiple crystalline forms could potentially exist.

The solid-state characteristics of this compound would be defined by the collective effect of its intermolecular interactions. The strength and directionality of hydrogen bonds involving the amino group, coupled with the weaker but significant contributions from π-π stacking and halogen interactions, would determine the final crystal architecture. Without experimental data, predictions remain speculative, but a rich and complex solid-state chemistry for this compound can be anticipated.

| Parameter | 2-amino-4,5-dichlorobenzoic acid | This compound (Predicted) | p-Aminobenzoic acid (α-form) |

| Molecular Formula | C₇H₅Cl₂NO₂ | C₉H₉Cl₂NO₂ | C₇H₇NO₂ |

| Potential Intermolecular Interactions | Hydrogen Bonding, Halogen Bonding, π-π Stacking | Hydrogen Bonding, Halogen Bonding, π-π Stacking | Hydrogen Bonding, π-π Stacking |

| Known Polymorphs | Not Reported | Not Reported | α, β, γ, δ |

| This table includes predicted interactions for this compound based on its structure and data from related compounds. |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure and properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency, making it well-suited for the study of medium-sized organic molecules like Ethyl 2-amino-4,5-dichlorobenzoate. These calculations are instrumental in understanding the molecule's geometry, stability, reactivity, and spectroscopic characteristics.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. mdpi.com This involves finding the coordinates that correspond to a minimum on the potential energy surface. nih.gov For this compound, this process reveals the equilibrium bond lengths, bond angles, and dihedral angles that define its most stable conformation.

The optimization process for similar molecules is often carried out using DFT methods, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p). nih.gov The procedure calculates the energy at an initial geometry and systematically searches for a new geometry with lower energy until a minimum is reached. mdpi.com This optimized structure is crucial as it forms the basis for all subsequent property calculations. The stability of the optimized geometry can be confirmed by ensuring that there are no negative (imaginary) frequencies in the vibrational analysis, which would indicate a saddle point rather than a true minimum. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. materialsciencejournal.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. materialsciencejournal.orgresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. researchgate.net

For molecules analogous to this compound, DFT calculations are commonly used to determine the energies of these orbitals. science.gov The HOMO is often localized on the electron-rich parts of the molecule, such as the amino group and the benzene (B151609) ring, while the LUMO is typically distributed over the electron-accepting regions. The energy gap can be used to predict the electronic transitions and the wavelength of maximum absorption in the UV-Vis spectrum. materialsciencejournal.org

Table 1: Frontier Molecular Orbital Data for a Related Compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.947 |

| ELUMO | -2.389 |

| Energy Gap (ΔE) | 3.558 |

Data for a structurally similar compound, 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, calculated at the B3LYP/6-311++G(d,p) level. mdpi.com

In aromatic systems like this compound, NBO analysis can reveal the delocalization of π-electrons within the benzene ring and the interactions between the lone pairs of the nitrogen and oxygen atoms with the π-system. These hyperconjugative interactions play a significant role in stabilizing the molecular structure. ijstr.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map provides a visual representation of the electrostatic potential on the electron density surface. ijstr.org Different colors are used to indicate regions of varying potential: red typically represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.govresearchgate.net Green and yellow represent areas of intermediate potential. researchgate.net

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the ester group and the nitrogen atom of the amino group, making these sites prone to electrophilic attack. Conversely, the hydrogen atoms of the amino group and potentially the regions around the chlorine atoms would exhibit positive potential, indicating them as sites for nucleophilic interactions. nih.gov

Fukui functions are used in computational chemistry to describe the reactivity of different sites within a molecule. researchgate.net They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most likely sites for nucleophilic, electrophilic, and radical attack.

A significant application of DFT calculations is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the computational model. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of a molecule. researchgate.net These calculated values are often in good agreement with experimental NMR spectra, aiding in the assignment of signals to specific atoms within the molecular structure. materialsciencejournal.org

IR Spectroscopy: DFT can be used to calculate the vibrational frequencies of a molecule. materialsciencejournal.org The predicted IR spectrum, after appropriate scaling to account for systematic errors in the calculations, can be compared with the experimental FT-IR spectrum to identify and assign the characteristic vibrational modes of the functional groups present in this compound. materialsciencejournal.orgresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. materialsciencejournal.org This method calculates the excitation energies and oscillator strengths of electronic transitions, allowing for the prediction of the maximum absorption wavelengths (λmax) in the UV-Vis spectrum. materialsciencejournal.org The predicted spectrum can be compared with experimental data to understand the electronic transitions occurring within the molecule. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations can reveal information about the conformational changes, dynamic behavior, and interactions of a molecule with its surroundings, such as a solvent.

Ethyl Ester Group: The orientation of the ethyl ester group relative to the benzene ring is crucial. Rotation around the C(ring)-C(ester) bond and the C-O-C ester linkage influences the molecule's steric and electronic properties.

Amino Group: The planarity and rotational barrier of the amino group can affect its hydrogen-bonding capabilities and interactions with other molecules.

MD simulations would track the fluctuations of these dihedral angles over the simulation time, revealing the most stable conformations and the energy barriers between them. For a related compound, N,N'-diphenylguanidinium 3,5-dichlorobenzoate, studies have shown that hydrogen bonding interactions play a significant role in stabilizing the crystal structure. researchgate.net Similar interactions would be expected to influence the conformational preferences of this compound.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved | Description |

| τ1 | C1-C2-N-H | Defines the orientation of the amino group relative to the benzene ring. |

| τ2 | C2-C1-C(O)-O | Defines the orientation of the carboxyl group relative to the benzene ring. |

| τ3 | C1-C(O)-O-CH2 | Defines the orientation of the ethyl group relative to the carboxyl group. |

| τ4 | C(O)-O-CH2-CH3 | Defines the orientation of the terminal methyl group. |

This table is illustrative of the types of parameters examined in a conformational analysis study.

The solvent environment can significantly impact the structure, stability, and reactivity of a solute molecule. Solvation studies for this compound would involve simulating the molecule in various solvents to understand these effects. Polar aprotic solvents, for instance, have been noted to enhance reaction rates for intermediates in the synthesis of related compounds.

MD simulations can be used to calculate properties such as the radial distribution function, which describes how the density of solvent molecules varies as a function of distance from the solute. This can reveal the structure of the solvation shells around different parts of the molecule, such as the polar amino and ester groups and the nonpolar dichlorophenyl ring. Theoretical studies on other molecules have utilized methods like the TD-DFT/PCM approach to compare absorption wavelengths in different solvents, indicating the importance of solvent polarity. researchgate.net

Table 2: Potential Solvent Effects on this compound Properties

| Property | Effect of Polar Solvents (e.g., Water, DMSO) | Effect of Nonpolar Solvents (e.g., Hexane) |

| Conformational Equilibrium | May favor more polar conformations that can engage in hydrogen bonding with the solvent. | May favor more compact, intramolecularly hydrogen-bonded conformations. |

| Solubility | Higher solubility is expected due to interactions with the amino and ester groups. | Lower solubility is expected. |

| Electronic Properties | Can cause shifts in UV-Vis absorption spectra (solvatochromism). | Minimal shifts in UV-Vis absorption spectra. |

This table represents general principles of solvent effects on molecules with similar functional groups.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, QSAR models could be developed to predict their potential efficacy for a specific biological target.

A typical QSAR study involves:

Dataset Collection: A set of derivatives with experimentally measured biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For example, a QSAR study on a set of TIBO derivatives against HIV-1 reverse transcriptase utilized descriptors like the electrotopological state (E-state) indices and the logarithm of the partition coefficient (log P). nih.gov The resulting model showed that lipophilic and electronic contributions were important for the inhibitory activity. nih.gov A similar approach for derivatives of this compound would likely involve exploring the effects of different substituents on the benzene ring or modifications to the ester and amino groups.

Table 3: Common Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptors | Property Represented |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | The electronic distribution and reactivity of the molecule. |

| Steric | Molecular volume, Surface area, Molar refractivity (MR) | The size and shape of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | The lipophilicity of the molecule. |

| Topological | Connectivity indices, E-state indices | The connectivity and branching of the molecular structure. |

This table provides examples of descriptors commonly employed in QSAR modeling.

Applications and Derivatization in Advanced Research

Role as a Chemical Intermediate in Complex Molecule Synthesis

The structural features of ethyl 2-amino-4,5-dichlorobenzoate make it a valuable precursor for the construction of a diverse range of organic molecules. Its ability to undergo various chemical transformations allows for its incorporation into more complex molecular architectures, including heterocyclic systems and substituted aromatic compounds.

Precursor to Heterocyclic Compounds (e.g., Thiophenes, Benzimidazoles, Pyrimidines, Triazines)

The presence of an ortho-amino ester functionality on a dichlorinated benzene (B151609) ring makes this compound a suitable precursor for the synthesis of various heterocyclic compounds. The amino group can act as a nucleophile, participating in cyclization reactions to form fused ring systems.

Thiophenes: While direct synthesis of thiophenes from this compound is not extensively documented, analogous 2-aminothiophene derivatives are readily synthesized through the Gewald reaction. This reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile in the presence of elemental sulfur and a base. Given the reactivity of the amino group in ethyl 2-aminobenzoate derivatives, it is plausible that it could be modified or used in multi-step sequences to generate thiophene-fused systems. For instance, related ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives have been synthesized and utilized as precursors for further chemical modifications nih.gov.

Benzimidazoles: The synthesis of benzimidazoles often involves the condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid derivative. This compound can be envisioned as a precursor to a dichlorinated ortho-phenylenediamine through the reduction of a nitro group introduced at the adjacent position, followed by cyclization. Alternatively, the existing amino group can be utilized in reactions with reagents that provide the remaining atoms for the imidazole ring. The synthesis of substituted benzimidazoles is a field of active research due to their wide range of biological activities nih.govnih.gov.

Pyrimidines: Pyrimidine rings are commonly synthesized by the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species. This compound, with its amino group, can act as the nitrogen-containing component in such cyclizations. For example, the reaction of 2-aminobenzothiazole derivatives with various reagents can lead to the formation of pyrimidine-based compounds nih.gov. It is conceivable that the amino group of this compound could react with appropriate dicarbonyl compounds or their synthons to yield fused pyrimidine systems.

Triazines: The synthesis of 1,3,5-triazine derivatives can be achieved through the reaction of amines with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) nih.gov. The amino group of this compound can readily undergo nucleophilic substitution with one or more chlorine atoms of cyanuric chloride to form substituted triazine derivatives. This approach allows for the stepwise introduction of different substituents onto the triazine ring by controlling the reaction conditions nih.gov.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocycle | General Synthetic Approach | Potential Role of this compound |

|---|---|---|

| Thiophene | Gewald Reaction | As a precursor to a reactant in a multi-step synthesis. |

| Benzimidazole | Condensation with aldehydes/carboxylic acids | Precursor to a substituted ortho-phenylenediamine. |

| Pyrimidine | Condensation with 1,3-dicarbonyl compounds | As the N-containing component in cyclization. |

| Triazine | Reaction with cyanuric chloride | Nucleophilic substitution via the amino group. |

Building Block for Substituted Anilines and Benzoic Acids

The functional groups of this compound can be chemically modified to produce a variety of substituted anilines and benzoic acids, which are themselves valuable intermediates in organic synthesis.

Substituted Anilines: The amino group of this compound can undergo a range of reactions, such as alkylation, acylation, and sulfonylation, to yield N-substituted derivatives. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be decarboxylated under certain conditions to afford 3,4-dichloroaniline derivatives with various substituents on the amino group.

Substituted Benzoic Acids: The ester group of this compound can be readily hydrolyzed under acidic or basic conditions to yield 2-amino-4,5-dichlorobenzoic acid. This resulting carboxylic acid can then serve as a handle for further transformations, such as conversion to acid chlorides, amides, or other esters. The amino group can also be modified prior to or after hydrolysis of the ester, leading to a wide array of substituted benzoic acid derivatives. Derivatives of 2-amino-3,5-dichloro- and 3-amino-2,5-dichlorobenzoic acids have been prepared and investigated for their biological activities researchgate.net.

Exploration in Pharmaceutical Research

The structural motif of substituted aminobenzoic acids is present in numerous biologically active compounds, making this compound an attractive starting point for the synthesis of novel therapeutic agents.

Synthesis of Bioactive Derivatives for Drug Discovery

The derivatization of this compound can lead to the generation of libraries of compounds for screening in drug discovery programs. The amino and ester functionalities, along with the dichlorinated aromatic ring, provide multiple points for chemical modification to explore the structure-activity relationships (SAR) of the resulting molecules. For instance, the synthesis of novel 2-aminobenzothiazole derivatives has been a focus of research for developing potential antimicrobial and anticancer agents nih.govnih.gov. Similarly, derivatives of aminobenzoic acids have been explored for a variety of therapeutic applications mdpi.com.

Molecular Docking and Drug-Likeness Studies

In modern drug discovery, computational methods such as molecular docking are employed to predict the binding affinity and mode of interaction of a ligand with a biological target. Derivatives of aminobenzoic acid and related heterocyclic systems are frequently subjected to such in silico studies to rationalize their biological activities and to guide the design of more potent analogs. For example, molecular docking studies have been performed on 2-aminobenzothiazole derivatives to investigate their potential as anticonvulsant agents and antimicrobials nih.gov. These studies help in understanding the key structural features required for biological activity and in predicting the drug-likeness of the designed compounds based on parameters such as Lipinski's rule of five.

Table 2: Key Parameters in Drug-Likeness and Molecular Docking Studies

| Parameter | Description | Relevance in Drug Discovery |

|---|---|---|

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Generally, lower molecular weight is preferred for better absorption and diffusion. |

| LogP | The logarithm of the partition coefficient between octanol and water. | A measure of the lipophilicity of a compound, which affects its absorption and distribution. |

| Hydrogen Bond Donors | The number of N-H and O-H bonds in a molecule. | Important for molecular recognition and binding to biological targets. |

| Hydrogen Bond Acceptors | The number of nitrogen and oxygen atoms in a molecule. | Crucial for forming hydrogen bonds with the target protein. |

| Binding Affinity | The strength of the binding interaction between a ligand and its target. | A key indicator of the potential potency of a drug candidate. |

| Binding Mode | The specific orientation and conformation of a ligand within the active site of a target. | Provides insights into the mechanism of action and helps in optimizing the ligand structure. |

Potential in Agrochemical Research

The exploration of chlorinated and aminated benzoic acid derivatives in agriculture provides a basis for evaluating the potential of this compound as a scaffold for new agrochemicals.

While direct research detailing the synthesis of herbicidal or pesticidal analogs specifically from this compound is not prominent in publicly available literature, its structural relationship to known herbicides suggests its potential as a precursor or building block. A notable example of a structurally similar compound is Chloramben, which is 3-amino-2,5-dichlorobenzoic acid, a selective herbicide used to control broadleaf weeds. epa.gov The methyl ester of Chloramben is also used in commercial formulations. epa.gov

Given this precedent, this compound could serve as a foundational molecule for developing new active ingredients. Researchers could modify its functional groups—the amino and ethyl ester moieties—to create a library of novel compounds for screening. Such modifications are a standard strategy in the search for new pesticides to find molecules with improved efficacy, selectivity, or environmental profiles.

Structure-activity relationship (SAR) studies are fundamental in agrochemical development, as they investigate how a molecule's chemical structure correlates with its biological activity. researchgate.netnih.gov For this compound, a hypothetical SAR analysis would focus on how each part of its structure could influence its potential herbicidal or pesticidal effects. nih.govmdpi.com

The key structural components and their potential roles include:

Dichlorinated Aromatic Ring : The presence and position of halogen atoms on a benzene ring are critical determinants of biological activity in many pesticides. nih.gov The 4,5-dichloro substitution pattern would influence the molecule's electronic properties, shape, and ability to bind to a specific biological target site within a weed or pest. It also affects the compound's metabolic stability, potentially increasing its persistence.

Amino Group (-NH2) : This group offers a reactive site for chemical modification (derivatization). Its basicity and hydrogen-bonding capacity could be crucial for interaction with a target enzyme or receptor.

Ethyl Ester Group (-COOCH2CH3) : This moiety significantly impacts the molecule's lipophilicity (its ability to dissolve in fats and oils). This property is vital for absorption, as the compound must be able to penetrate the waxy outer layers of a plant's leaves or an insect's cuticle. researchgate.net The ester group can also function as a "pro-herbicide" feature, where it is cleaved by enzymes within the target organism to release the more active carboxylic acid form.

Table 1: Hypothetical Structure-Activity Relationship Profile for this compound

| Structural Feature | Potential Role in Agrochemical Activity |

|---|---|

| 4,5-Dichloro Substitution | Influences target site binding, electronic properties, and metabolic stability. |

| Primary Amino Group | Acts as a key site for derivatization; its hydrogen-bonding potential can affect target interaction. |

| Ethyl Ester Moiety | Modulates lipophilicity, which is crucial for penetration of plant or insect cuticles; can act as a pro-herbicide trigger. |

Materials Science Applications (e.g., Polymer Chemistry, Dyes)

The chemical structure of this compound makes it a plausible intermediate in the synthesis of specialized organic materials, particularly dyes.

Its potential as a monomer in polymer chemistry is not well-documented. However, its application in dye synthesis aligns with established chemical principles. Aromatic amines are foundational precursors for a large class of synthetic colorants known as azo dyes. plantarchives.org The synthesis process involves a two-step reaction:

Diazotization : The primary amino group of this compound can be reacted with nitrous acid (typically generated from sodium nitrite and a strong acid) at low temperatures (0–5°C) to form a diazonium salt. plantarchives.org

Azo Coupling : The resulting diazonium salt is an electrophile that can be reacted with an electron-rich aromatic compound (a coupling component), such as a phenol or an aniline derivative. This reaction forms an azo (-N=N-) bridge, which links the two aromatic rings and creates a highly conjugated system responsible for the molecule's color. scialert.netresearchgate.net

The specific substituents on the this compound ring would influence the properties of the resulting dye. The two chlorine atoms, being electron-withdrawing groups, would likely produce a bathochromic shift (a shift to a longer wavelength, resulting in deeper colors like reds or blues) and could enhance the dye's lightfastness and chemical stability. The ethyl ester group would also affect the final molecule's solubility and affinity for different fibers.

| Ethyl Ester Group | Modifies the dye's solubility and its affinity for specific substrates (e.g., polyester fibers). |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Chloramben (3-Amino-2,5-dichlorobenzoic acid) |

| Sodium Nitrite |

Analytical Methodologies for Ethyl 2 Amino 4,5 Dichlorobenzoate and Its Derivatives

Chromatographic Techniques

Chromatographic methods are fundamental for separating Ethyl 2-amino-4,5-dichlorobenzoate from impurities, starting materials, and other byproducts. These techniques are essential for both qualitative identification and quantitative assessment.

High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the analysis of this compound. A reverse-phase HPLC (RP-HPLC) method is commonly developed for its separation and quantification.

Method Development: The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. For this compound, a C18 column is often a suitable stationary phase due to the nonpolar nature of the benzene (B151609) ring and the ethyl ester group. pensoft.netresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, such as a phosphate (B84403) buffer. pensoft.netresearchgate.net The ratio of the organic to aqueous phase is optimized to achieve good resolution between the analyte peak and any potential impurities. Isocratic elution, where the mobile phase composition remains constant, is often sufficient for routine analysis. pensoft.netresearchgate.net Detection is commonly performed using a UV/VIS detector, with the wavelength set at or near the maximum absorbance of the compound to ensure high sensitivity. pensoft.netresearchgate.net For similar aminobenzoate compounds, detection wavelengths are selected based on their UV absorption spectra. sielc.com

Validation: Once developed, the HPLC method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure its reliability. pensoft.netresearchgate.net Validation encompasses several key parameters:

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

A typical set of validation parameters for an HPLC method for a related compound is presented below.

Table 1: Example HPLC Method and Validation Parameters

| Parameter | Condition / Value |

|---|---|

| Chromatographic Conditions | |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) pensoft.netresearchgate.net |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) pensoft.netresearchgate.net |

| Flow Rate | 1.0 mL/min pensoft.netresearchgate.net |

| Detection | UV at 225 nm pensoft.netresearchgate.net |

| Column Temperature | 30 °C pensoft.netresearchgate.net |

| Validation Data | |

| Linearity Range | 6.25 - 50.00 µg/mL researchgate.net |

| Correlation Coefficient (r²) | > 0.999 nih.gov |

| Accuracy (Recovery %) | 93.1 - 110.2% nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the identification and purity assessment of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

Purity and Identification: For GC-MS analysis, the sample is injected into the GC, where it is vaporized. The volatile components are then separated as they travel through a capillary column, typically with a nonpolar or mid-polar stationary phase. asianpubs.org The retention time, the time it takes for the compound to exit the column, is a characteristic feature that can be used for initial identification.

As the separated components elute from the GC column, they enter the mass spectrometer. In the MS, molecules are ionized, most commonly by electron impact (EI), which causes them to fragment into characteristic patterns. The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are measured, producing a mass spectrum that serves as a molecular fingerprint. nih.gov This fragmentation pattern is highly specific and can be compared against spectral libraries for positive identification of this compound. The presence of unexpected peaks in the chromatogram indicates impurities, which can also be identified by their respective mass spectra. For related amino acid derivatives, the EI mass spectra often show abundant ions corresponding to the loss of the ethoxycarbonyl group ([M-COOC2H5]+). nih.gov

Derivatization, for instance using ethyl chloroformate, can be employed to increase the volatility of related amino compounds for GC-MS analysis. asianpubs.orgnih.gov

Table 2: Typical GC-MS Operational Parameters

| Parameter | Condition |

|---|---|

| Gas Chromatography | |

| Column | Capillary column (e.g., HP-1, dimethyl polysiloxane) asianpubs.org |

| Carrier Gas | Helium asianpubs.org |

| Injection Mode | Splitless asianpubs.org |

| Temperature Program | Initial temp 110°C, ramped to 270°C asianpubs.org |

| Mass Spectrometry | |

| Ionization Mode | Electron Impact (EI) asianpubs.org |

| Detector | Mass Selective Detector (MSD) / Quadrupole asianpubs.org |

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the synthesis of this compound from 2-amino-4,5-dichlorobenzoic acid. researchgate.netresearchgate.net

Reaction Monitoring: To monitor a reaction, small aliquots of the reaction mixture are taken at regular intervals and spotted onto a TLC plate alongside spots of the starting material and, if available, the pure product. libretexts.orgrochester.edu The plate, typically coated with silica (B1680970) gel (a polar stationary phase), is then placed in a developing chamber containing a suitable solvent system (the mobile phase). rsc.org For a compound like this compound, a mixture of a nonpolar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (like ethyl acetate) is often used as the eluent. rsc.org

As the solvent moves up the plate by capillary action, the components of the spotted mixtures travel at different rates based on their polarity and affinity for the stationary phase. youtube.com Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value. The ester product, this compound, is typically less polar than its carboxylic acid precursor, 2-amino-4,5-dichlorobenzoic acid. Therefore, as the reaction proceeds, the TLC plate will show the spot corresponding to the starting material diminishing in intensity while a new spot, corresponding to the product with a higher Rf value, appears and intensifies. youtube.com The reaction is considered complete when the starting material spot is no longer visible in the lane corresponding to the reaction mixture. libretexts.org

The spots are visualized under UV light, as aromatic compounds like this compound are often UV-active. rsc.org Staining with iodine can also be used for visualization. rsc.org

Table 3: TLC for Monitoring Esterification of 2-amino-4,5-dichlorobenzoic acid

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel plate rsc.org |

| Mobile Phase (Eluent) | Mixture of nonpolar and polar solvents (e.g., Ethyl acetate:Cyclohexane) rsc.org |

| Spotting | Lane 1: Starting Material (2-amino-4,5-dichlorobenzoic acid) Lane 2: Co-spot (Starting Material + Reaction Mixture) rochester.edu Lane 3: Reaction Mixture rochester.edu |

| Visualization | UV Lamp (254 nm) rsc.org |

| Observation | |

| Starting Material (Acid) | Lower Rf value |

| Product (Ester) | Higher Rf value |

Quantitative Analysis Techniques

While chromatographic methods can be quantitative, other techniques are also employed specifically for determining concentration and assessing purity.

UV-Visible spectrophotometry is a straightforward and widely used method for determining the concentration of analytes in solution, provided they absorb light in the UV or visible range. technologynetworks.com Aromatic compounds like this compound have strong UV absorbance due to π-π* electronic transitions in the benzene ring. libretexts.org

Concentration Determination: The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of an unknown sample, a calibration curve is first prepared. This involves measuring the absorbance of several standard solutions of known concentrations of pure this compound. The measurements are taken at the wavelength of maximum absorbance (λmax), where the compound has the highest sensitivity. technologynetworks.com For related aminobenzoic acids, λmax values are observed in the UV range, often between 220 nm and 300 nm. sielc.com A plot of absorbance versus concentration should yield a straight line passing through the origin. The concentration of the unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve.

This method is particularly useful for quality control applications where rapid concentration checks are required. It is important that the solvent used does not absorb at the analytical wavelength and that no interfering substances are present in the sample. libretexts.org

Titrimetric analysis, or titration, is a classic quantitative chemical analysis method used to determine the concentration of an identified analyte. For assessing the purity of this compound, two main titrimetric approaches can be considered: non-aqueous titration of the basic amino group or saponification of the ester group followed by back-titration.

Purity Assessment:

Non-Aqueous Titration: The basic amino group on the benzene ring can be titrated in a non-aqueous solvent. A sample of this compound is dissolved in a suitable solvent, such as glacial acetic acid, and titrated with a standardized solution of a strong acid, like perchloric acid. The endpoint is detected either potentiometrically or with a visual indicator. This method determines the amount of basic substance present, which corresponds to the amine.

Saponification and Back-Titration: The purity of the ester can be determined by saponification. A known weight of the sample is refluxed with a known excess amount of a standardized strong base, such as sodium hydroxide. uobasrah.edu.iq This process hydrolyzes the ester into sodium 2-amino-4,5-dichlorobenzoate and ethanol (B145695). After the reaction is complete, the unreacted excess base is titrated with a standardized acid (e.g., hydrochloric acid). uobasrah.edu.iq By subtracting the amount of base consumed in the titration from the initial amount, the amount of base that reacted with the ester can be calculated. This, in turn, allows for the calculation of the purity of the ester, often expressed as a percentage assay. This is a common quality control method for esters. uobasrah.edu.iq

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-amino-4,5-dichlorobenzoic acid |

| Sodium 2-amino-4,5-dichlorobenzoate |

| Ethanol |

| Acetonitrile |

| Methanol |

| Hexane |

| Cyclohexane |

| Ethyl acetate |

| Perchloric acid |

| Sodium hydroxide |

| Hydrochloric acid |

| 2-amino-5-nitrophenol |

| 4-aminobenzoic acid ethyl ester |

Future Research Directions and Unexplored Potential

Novel Synthetic Pathways and Green Chemistry Approaches

The development of novel and sustainable synthetic methodologies is a cornerstone of modern chemical research. For Ethyl 2-amino-4,5-dichlorobenzoate, future investigations could focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

One promising avenue is the exploration of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. mdpi.com Research into MCRs for the synthesis of substituted quinazolinones from ethyl aminobenzoates could be adapted to develop efficient one-pot syntheses of this compound derivatives. mdpi.com

Furthermore, the principles of green chemistry offer a framework for developing more environmentally benign synthetic routes. This could involve:

Catalytic C-H activation: Directly functionalizing the aromatic ring, thus avoiding the need for pre-functionalized starting materials. Palladium-catalyzed meta-C-H bromination and chlorination of aniline and benzoic acid derivatives have been reported, suggesting the feasibility of developing regioselective halogenation strategies.

Biocatalysis: Employing enzymes to carry out specific transformations under mild conditions. The biosynthesis of aminobenzoic acid and its derivatives through the shikimate pathway in microorganisms highlights the potential for developing biocatalytic routes to produce this compound. mdpi.comresearchgate.net

Use of greener solvents and reagents: Replacing hazardous solvents and reagents with more sustainable alternatives. For instance, the use of water or bio-based solvents in the synthesis of β-amino esters represents a greener approach. uni-bayreuth.de

| Approach | Potential Advantage | Relevant Research Area |

| Multicomponent Reactions | Increased efficiency, reduced waste | Synthesis of quinazolinones from ethyl aminobenzoates mdpi.com |

| Catalytic C-H Activation | Atom economy, reduced steps | Palladium-catalyzed halogenation of anilines |

| Biocatalysis | Mild reaction conditions, high selectivity | Biosynthesis of aminobenzoic acid derivatives mdpi.comresearchgate.net |

| Green Solvents/Reagents | Reduced environmental impact | Sustainable synthesis of β-amino esters uni-bayreuth.de |

Advanced Computational Modeling for Predictive Design

Computational chemistry and molecular modeling are powerful tools for predicting the properties and activities of novel compounds, thereby guiding synthetic efforts. For this compound, computational studies could be employed to:

Predict physicochemical properties: Density functional theory (DFT) calculations can be used to predict molecular geometry, electronic structure, and spectroscopic properties.

Simulate reaction mechanisms: Computational studies can elucidate the mechanisms of potential synthetic reactions, aiding in the optimization of reaction conditions.

Virtual screening for biological activity: Molecular docking studies can predict the binding affinity of this compound derivatives to various biological targets, such as enzymes or receptors. This approach has been successfully used to identify potential cholinesterase inhibitors among aminobenzoic acid derivatives.

Design of novel derivatives: By understanding the structure-activity relationships (SAR) through computational methods, new derivatives with enhanced properties can be designed before their synthesis.

Targeted Derivatization for Specific Biological Activities

The core structure of this compound is a versatile scaffold for the synthesis of a wide range of derivatives with potential biological activities. The presence of the amino and ester functional groups allows for a variety of chemical modifications.

Future research could focus on the synthesis and evaluation of derivatives for activities such as:

Antimicrobial activity: The derivatization of p-aminobenzoic acid (PABA) has led to the discovery of compounds with significant antibacterial and antifungal properties. nih.govnih.govresearchgate.net For example, Schiff bases derived from PABA have shown notable activity against various microbial strains. nih.govresearchgate.net

Anticancer activity: Many anticancer drugs contain substituted aromatic amine or benzoic acid moieties. Targeted derivatization of this compound could lead to the discovery of novel cytotoxic agents.